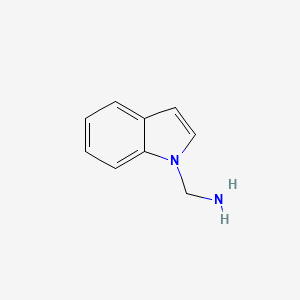

1H-Indole-1-methanamine

Description

Structure

3D Structure

Properties

CAS No. |

214204-10-1 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

indol-1-ylmethanamine |

InChI |

InChI=1S/C9H10N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7,10H2 |

InChI Key |

PARWCHOPLKCWOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CN |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole 1 Methanamine and Its Analogues

Direct Synthesis Approaches to Indole-Methanamine Structures

Direct synthetic methods offer straightforward pathways to aminomethylated indoles by forming the crucial C-N bond at the indole (B1671886) nitrogen in a dedicated step. These approaches are often characterized by their efficiency and high regioselectivity for the N-1 position.

Reductive Amination Strategies for Indole Derivatives

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. While less common for direct N-1 aminomethylation of the indole ring itself, this strategy is highly effective for synthesizing analogues from indole derivatives that already contain a carbonyl group.

For instance, various 1-substituted 3-dimethylaminoindolin-2-ones can be prepared through the reductive amination of the corresponding indole-2,3-diones. rsc.org Similarly, tryptamine (B22526) analogues can be synthesized via the reductive amination of indoleacetaldehyde with a variety of primary or secondary amines, such as dimethylamine, methylamine, or ethylamine (B1201723). google.com This method is versatile, allowing for the introduction of diverse alkyl patterns on the amine nitrogen. google.com The general process is one of the most widely used for creating amines from carbonyls. mdpi.com

Table 1: Examples of Reductive Amination for Indole Analogue Synthesis

| Carbonyl Precursor | Amine | Product Type |

|---|---|---|

| Indole-2,3-dione | Dimethylamine | 3-Dimethylaminoindolin-2-one |

| Indoleacetaldehyde | Methylamine | Tryptamine Analogue |

Mannich-type Reactions and Related Friedel-Crafts Alkylations for Aminomethylated Indoles

The Mannich reaction is a classic three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgmdpi.comwikipedia.org This reaction, along with related Friedel-Crafts alkylations, represents one of the most common approaches for the construction of aminomethylated indoles. nih.govfrontiersin.org

The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic indole ring. wikipedia.org While the indole nucleus typically favors electrophilic substitution at the C-3 position, specific reaction conditions or the use of pre-formed alkylating agents can achieve N-1 selectivity. nih.gov For example, reacting unprotected indole with 1-(N,N'-dialkylaminomethyl) benzotriazoles under basic conditions promoted by potassium tert-butoxide can lead to the regioselective formation of the N-1 derivative. nih.gov Similarly, the use of certain Lewis acids like hafnium(IV) triflate with N,O acetals has been shown to regioselectively promote N-aminomethylation. nih.gov

N-Aminomethylation Protocols (e.g., using Dichloromethane (B109758) as a C1 Source)

Innovations in synthetic methodology have led to novel protocols for the direct N-aminomethylation of indoles. One such efficient method utilizes dichloromethane (DCM) as a C1 methylene (B1212753) source in a reaction promoted by ultrasound irradiation. nih.govfrontiersin.orgnih.govresearchgate.netpatrinum.ch

This protocol involves reacting an indole with an amine in the presence of a base, such as sodium hydride, with DCM serving as the carbon donor. frontiersin.orgnih.gov The ultrasound assistance facilitates the reaction, leading to good to excellent yields of N-1 aminomethylated indoles. nih.govresearchgate.net This method is notable for its high regioselectivity for the indole nitrogen and its applicability to a range of other aza-heterocyclic compounds. frontiersin.orgnih.gov

Table 2: Ultrasound-Promoted N-Aminomethylation of Indole with Various Amines

| Amine Used | Product | Yield (%) |

|---|---|---|

| 4-Methoxyaniline | N-((1H-Indol-1-yl)methyl)-4-methoxyaniline | 42 |

| Piperidine | 1-(Piperidin-1-ylmethyl)-1H-indole | 61 |

| Aniline | N-((1H-Indol-1-yl)methyl)aniline | 33 |

Data sourced from Ostacolo, et al. (2019). nih.govresearchgate.net

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors.

One-Pot Fischer Indolisation–N-Alkylation Sequences

The Fischer indole synthesis is a classic method for constructing the indole ring from an arylhydrazine and a ketone or aldehyde. This reaction can be integrated into a one-pot, three-component sequence that combines the indole formation with a subsequent N-alkylation step to produce N-1 substituted indoles. rsc.orgresearchgate.netnih.gov

In this sequence, an aryl hydrazine, a ketone, and an alkyl halide are combined. rsc.orgresearchgate.net The initial Fischer indolisation creates the indole nucleus, which is then alkylated in situ at the N-1 position by the alkyl halide. rsc.org This rapid and straightforward procedure allows for the synthesis of densely substituted indole products, including analogues of 1H-indole-1-methanamine, by choosing an appropriate aminomethyl halide as the alkylating agent. researchgate.net Microwave-assisted protocols have been developed to significantly accelerate this process. nih.gov

Ugi and Ugi-Azide Reactions Incorporating Indole-3-Aldehydes

The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govarkat-usa.org This reaction's power lies in its ability to generate significant molecular complexity in a single step. By employing indole-3-aldehyde as the aldehyde component, complex indole analogues can be synthesized.

While the primary product is an α-acetamido carboxamide attached at the C-3 position, the framework provides a scaffold for further chemical modifications. A key variant is the Ugi-azide reaction, where the carboxylic acid is replaced with an azide (B81097) source (like trimethylsilyl (B98337) azide), leading to the formation of 1,5-disubstituted 1H-tetrazoles. nih.gov Using indole-3-aldehyde in a Ugi-azide reaction would yield a tetrazole derivative connected to the indole C-3 position via a carbon bridge, representing a structurally unique class of indole analogues.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indole |

| Dichloromethane |

| Sodium hydride |

| 4-Methoxyaniline |

| N-((1H-Indol-1-yl)methyl)-4-methoxyaniline |

| Piperidine |

| 1-(Piperidin-1-ylmethyl)-1H-indole |

| Aniline |

| N-((1H-Indol-1-yl)methyl)aniline |

| Indole-2,3-dione |

| 3-Dimethylaminoindolin-2-one |

| Indoleacetaldehyde |

| Tryptamine |

| Formaldehyde |

| Potassium tert-butoxide |

| 1-(N,N'-dialkylaminomethyl) benzotriazole |

| Hafnium(IV) triflate |

| N,O acetal |

| Arylhydrazine |

| Ketone |

| Aldehyde |

| Alkyl halide |

| Indole-3-aldehyde |

| Isocyanide |

| Carboxylic acid |

| α-acetamido carboxamide |

| Trimethylsilyl azide |

Catalyst-Free Multicomponent Synthesis of Indole Derivatives

Multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step. The development of catalyst-free MCRs for the synthesis of indole derivatives is particularly attractive from a green chemistry perspective.

One notable example is the catalyst-free Mannich-type reaction for the synthesis of 3-aminoalkylated indoles. rsc.org This method involves the reaction of an indole, an aldehyde, and an amine in a suitable solvent system, such as methanol (B129727) or ethylene (B1197577) glycol, which acts as a promoting medium. rsc.org The absence of a catalyst simplifies the reaction setup and purification process, often avoiding the need for column chromatography. rsc.org This approach has been successfully employed to synthesize a variety of indole derivatives with potential biological activities. rsc.org

Another catalyst-free approach involves a four-component, one-pot synthesis of pyrrole-functionalized indole derivatives through a domino reaction between arylglyoxals, acetylacetone, indole, and aliphatic amines in water. dergipark.org.tr The use of water as a solvent further enhances the environmental friendliness of this synthetic protocol.

Additionally, a three-component reaction of indoles, carbonyl compounds, and arenesulfinic acids has been reported to proceed at room temperature without a catalyst to furnish 3-(1-arylsulfonylalkyl)indoles. nih.gov These methods highlight the versatility of catalyst-free multicomponent strategies in accessing diverse indole derivatives.

Table 1: Examples of Catalyst-Free Multicomponent Synthesis of Indole Derivatives

| Reactants | Product Type | Solvent | Reference |

| Indole, Aldehyde, Amine | 3-Aminoalkylated indoles | Methanol or EG | rsc.org |

| Arylglyoxals, Acetylacetone, Indole, Amine | Pyrrole-functionalized indoles | Water | dergipark.org.tr |

| Indoles, Carbonyl compounds, Arenesulfinic acids | 3-(1-Arylsulfonylalkyl)indoles | Not specified | nih.gov |

Precursor Utilization in Indole-Methanamine Synthesis

The synthesis of this compound and its analogues often relies on the strategic utilization and transformation of readily available indole precursors.

Indole-3-carboxaldehyde (B46971) is a key intermediate in the synthesis of many indole derivatives. ekb.egresearchgate.net Its preparation is commonly achieved through the Vilsmeier-Haack reaction, which is known for its simplicity and high yields. ekb.egresearchgate.net The carbonyl group of indole-3-carboxaldehyde is a versatile handle for further functionalization.

The conversion of indole-3-carboxaldehyde to indole-3-methanamine derivatives can be achieved through reductive amination. This process typically involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate to the corresponding amine. While not explicitly detailed for this compound in the provided context, this is a standard and widely used transformation in organic synthesis.

Furthermore, indole-3-carboxaldehyde can be converted to other valuable intermediates, such as 3-(2'-nitrovinyl)indoles, by condensation with nitroalkanes. These intermediates can then be reduced to the corresponding tryptamines. researchgate.net

The synthesis of indole-methanamines can also be approached through the derivatization of pre-functionalized indole rings. This strategy allows for the introduction of various substituents on the indole nucleus, leading to a diverse range of analogues.

Alkylation of the indole nitrogen is a common derivatization technique. nih.gov For instance, the nitrogen of ethyl indol-2-carboxylate can be alkylated using a base such as aqueous potassium hydroxide (B78521) in acetone. nih.gov Subsequent manipulation of the ester group can lead to the desired methanamine functionality.

Cross-coupling reactions are powerful tools for the functionalization of the indole core. Palladium-catalyzed reactions such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings have been employed to introduce a variety of substituents onto the indole ring, starting from halogenated indole derivatives. mdpi.com For example, 1-benzyl-3-iodo-1H-indole-2-carbonitriles can serve as substrates for these cross-coupling reactions, leading to polysubstituted indole-2-carbonitriles. mdpi.com These functionalized indoles can then be further elaborated to the target indole-methanamine analogues.

Catalytic Systems in Indole-Methanamine Synthesis

Catalytic methods offer efficient and selective routes to this compound and its analogues, often with high levels of stereocontrol in the case of chiral catalysts.

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the alkylation of indoles. researchgate.netresearchgate.net Copper catalysts are attractive due to their low cost, low toxicity, and broad substrate scope compared to some precious metals. researchgate.netresearchgate.netnih.gov

Copper-catalyzed systems have been developed for the efficient C3-alkylation of indoles with alcohols via a hydrogen borrowing mechanism. researchgate.net For instance, a combination of Cu(OAc)2 and a suitable ligand like dppm (bis(diphenylphosphino)methane) has been shown to be an effective catalyst for this transformation. researchgate.net

Furthermore, copper-hydride (CuH) catalyzed enantioselective alkylation of indole derivatives has been reported. nih.govmit.edu This method utilizes a polarity reversal strategy where electrophilic N-(benzoyloxy)indoles are coupled with nucleophiles. The regioselectivity of this reaction, affording either N-alkylated or C3-alkylated indoles, can be controlled by the choice of the chiral ligand, such as DTBM-SEGPHOS or Ph-BPE. nih.govmit.edu

Table 2: Examples of Copper-Catalyzed Alkylation of Indoles

| Catalyst System | Substrates | Product Type | Key Feature | Reference |

| Cu(OAc)2 / dppm | Indoles, Alcohols | C3-alkylated indoles | Hydrogen borrowing mechanism | researchgate.net |

| CuH / DTBM-SEGPHOS or Ph-BPE | N-(benzoyloxy)indoles, Nucleophiles | N- or C3-alkylated indoles | Ligand-controlled regiodivergence | nih.gov, mit.edu |

Organocatalysis has become a prominent strategy in asymmetric synthesis, providing an alternative to metal-based catalysts. Chiral phosphoric acids (CPAs), derived from BINOL scaffolds, have proven to be highly effective Brønsted acid catalysts for a variety of enantioselective transformations. researchgate.net

In the context of indole chemistry, chiral phosphoric acids have been utilized to catalyze the enantioselective Friedel-Crafts reaction of indoles with various electrophiles. For instance, the reaction of cyclic α-diaryl N-acyl imines with indolizines catalyzed by a chiral spirocyclic phosphoric acid affords α-tetrasubstituted (1-indolizinyl)(diaryl)methanamines in good yields and with high enantioselectivity. researchgate.net

Another application of chiral phosphoric acids is in the asymmetric [4+3] cyclization reaction of 4-indolylmethanols with quinone esters, providing access to biologically important benzoxepino[5,4,3-cd]indoles with excellent enantioselectivity. researchgate.net While not directly producing this compound, these examples demonstrate the potential of chiral phosphoric acids to control the stereochemistry of reactions involving indole derivatives, a principle that can be extended to the synthesis of chiral indole-methanamine analogues.

Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) offers an efficient methodology for the N-alkylation of indoles, a key step in the synthesis of this compound analogues. This technique facilitates reactions between reactants located in different phases, typically a solid or aqueous phase containing the nucleophile and an organic phase containing the electrophilic substrate. The catalyst, usually a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), transports the nucleophilic anion from the aqueous or solid phase into the organic phase, where the reaction can proceed.

In the context of indole N-alkylation, a base like potassium carbonate or sodium hydroxide is used in the aqueous phase to deprotonate the indole N-H, forming an indolate anion. The lipophilic PTC cation pairs with this anion, shuttling it into the organic solvent to react with an alkylating agent. This method avoids the need for strong bases or anhydrous conditions often required in traditional N-alkylation protocols.

A significant advancement in this area is the development of asymmetric PTC. By employing chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, enantioselective N-alkylation of indoles can be achieved. These chiral catalysts create a specific steric environment around the ion pair, which directs the electrophile to attack the indolate anion from a preferred face. This strategy has been successfully applied to the asymmetric aza-Michael addition of nitroindoles to α,β-unsaturated carbonyl compounds, yielding N-alkylated indoles with moderate to high enantioselectivities. The position of substituents on the indole ring, such as a nitro group, has been found to be crucial in controlling the stereochemical outcome of the reaction.

Table 1: Examples of Phase-Transfer Catalysis in N-Alkylation of Indole Analogues

| Indole Substrate | Reactant | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4-Nitroindole | trans-Crotonophenone | Cinchona Alkaloid Derivative / Rb2CO3 | High | Up to 75% | researchgate.net |

| 5-Substituted Indoles | Michael Acceptors | Cinchona Alkaloid-based PTC | 85-93% | 82-89% | organic-chemistry.org |

| Indanone Derivative | Methylating Agent | N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | 95% | 92% | researchgate.net |

Green Chemistry Approaches (e.g., Ionic Liquids, Microwave Irradiation, Water-Mediated Protocols)

In line with the principles of green chemistry, recent synthetic methodologies for indole derivatives have focused on reducing environmental impact by utilizing alternative energy sources and benign solvent systems.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive green alternatives to volatile organic solvents. In the synthesis of indole analogues, Brønsted acidic ILs, such as 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulphate ([bnmim][HSO4]), have been shown to be effective catalysts for condensation reactions, like the synthesis of bis(indolyl)methanes. nih.gov These reactions can often be performed under solvent-free conditions or in conjunction with other green techniques like microwave irradiation, leading to high yields and short reaction times. nih.gov

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. orientjchem.org By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.netmdpi.com This technique has been successfully applied to a wide range of indole syntheses, including palladium-catalyzed heterocyclization to form indole-3-carboxylates and the preparation of Schiff's bases from 1H-indole-2,3-dione. researchgate.netunina.it The efficiency of microwave heating allows for rapid optimization of reaction conditions and the construction of complex indole frameworks. orientjchem.orgunina.it

Water-Mediated Protocols: The use of water as a reaction solvent is a cornerstone of green chemistry due to its abundance, non-toxicity, and non-flammability. While organic substrates often have low solubility in water, various strategies have been developed to enable aqueous synthesis of indole derivatives. For instance, iridium-catalyzed N-alkylation of indolines using alcohols has been successfully performed in water, providing a sustainable route to compounds like N,N-dimethyltryptamine. organic-chemistry.org This approach highlights the potential for water to serve as a viable medium for metal-catalyzed C-H and N-H functionalization reactions. organic-chemistry.org

Table 2: Green Chemistry Approaches in the Synthesis of Indole Analogues

| Methodology | Reaction Type | Catalyst/Solvent System | Key Advantages | Reference |

|---|---|---|---|---|

| Ionic Liquid | Condensation of Indoles with Aldehydes | [bnmim][HSO4] | Reusable catalyst, high yields, short reaction times. | nih.gov |

| Microwave Irradiation | Pd-Catalyzed Heterocyclization | Pd Catalyst / Neat | Excellent yields, high regioselectivity, rapid reaction. | unina.itmdpi.com |

| Microwave Irradiation | Schiff's Base Formation | Acetic Acid | Reduced reaction time (4-10 min), efficient. | researchgate.net |

| Water-Mediated | N-Alkylation of Indolines | Iridium Catalyst / Water | Environmentally friendly, high regio-selectivity. | organic-chemistry.org |

Stereoselective Synthesis of Indole-Methanamine Derivatives

The synthesis of specific stereoisomers of indole-methanamine derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. Achieving stereoselectivity in the N-alkylation of indoles presents a challenge due to the relatively low nucleophilicity of the indole nitrogen. However, significant progress has been made through the development of sophisticated catalytic systems that can control the stereochemical outcome of these reactions.

Chiral Catalyst-Dependent Stereochemical Outcomes

The cornerstone of stereoselective synthesis is the use of chiral catalysts, which create an asymmetric environment that favors the formation of one enantiomer over its mirror image. Both chiral metal complexes and organocatalysts have been successfully employed for the enantioselective N-alkylation of indoles.

Chiral Metal Catalysts: Transition metal complexes featuring chiral ligands are powerful tools for asymmetric synthesis. For example, a copper hydride (CuH) catalyst supported by a chiral phosphine (B1218219) ligand, such as DTBM-SEGPHOS, can achieve highly regioselective and enantioselective N-alkylation of indoles. unina.it This system operates through a polarity reversal strategy where an electrophilic indole derivative reacts with a nucleophilic alkylcopper(I) intermediate. unina.it Similarly, palladium complexes with chiral ligands have been used to catalyze the asymmetric addition of indoles to alkoxyallenes, proceeding with complete N-selectivity and high enantioselectivity. acs.org Dinuclear zinc-ProPhenol complexes have also proven effective in catalyzing the enantioselective addition of indoles to aldimines, affording N-alkylated products in high yields and excellent enantiomeric ratios. mdpi.com

Chiral Organocatalysts: Organocatalysis provides a metal-free alternative for asymmetric transformations. Chiral phosphoric acids have been used to catalyze Reissert-type reactions, leading to the formation of N-alkylated tryptamine derivatives with good yields and enantioselectivities. Imidazolidinone-based catalysts, a class of chiral amines, have been designed to effectively catalyze the Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes, producing chiral 3-substituted indoles which are precursors to other functionalized analogues. mdpi.com

Table 3: Chiral Catalysts in Stereoselective Synthesis of Indole Derivatives

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) / Ratio (er) | Reference |

|---|---|---|---|

| CuH / Chiral Phosphine Ligand | N-Alkylation | 91% ee | unina.it |

| Dinuclear Zinc-ProPhenol | Addition to Aldimines | Up to 99.5:0.5 er | mdpi.com |

| Palladium / Chiral Ligand | Addition to Alkoxyallenes | High | nih.govacs.org |

| Chiral Phosphoric Acid | Reissert-type Reaction | 64-82% ee | mdpi.com |

| Chiral Imidazolidinone | Friedel-Crafts Alkylation | Up to 97% ee | mdpi.com |

Stereocontrol in Addition Reactions

Stereocontrol in addition reactions to form chiral indole-methanamine analogues is achieved by carefully directing the approach of the reacting species. This is typically managed through the formation of a well-defined transition state involving a chiral catalyst.

One of the most effective strategies is the asymmetric aza-Michael addition . In this reaction, a nucleophilic indole adds to an electron-deficient alkene (a Michael acceptor). When conducted under asymmetric phase-transfer catalysis using cinchona alkaloid-derived catalysts, a tight ion pair is formed between the chiral catalyst's ammonium cation and the indolate anion. researchgate.netorganic-chemistry.org This intimate association blocks one face of the nucleophile, forcing the Michael acceptor to approach from the less hindered side. orientjchem.org Computational studies of these transition states have highlighted the importance of non-bonded interactions, such as hydrogen bonding and π-stacking between the catalyst and the substrate, in achieving high levels of stereodiscrimination. orientjchem.org

Similarly, in asymmetric Friedel-Crafts alkylations , organocatalysts like chiral imidazolidinones activate α,β-unsaturated aldehydes by forming a chiral iminium ion. mdpi.com This process lowers the LUMO of the aldehyde, making it more electrophilic. The bulky substituents on the catalyst framework effectively shield one face of the iminium ion, leaving the other face exposed for a highly stereoselective attack by the indole nucleophile. mdpi.com This strategy allows for the construction of a stereocenter at the carbon adjacent to the indole ring, providing a versatile entry point to a wide range of enantioenriched indole derivatives.

Compound Index

Chemical Reactivity and Mechanistic Transformations of 1h Indole 1 Methanamine

Electrophilic Aromatic Substitution on the Indole (B1671886) Moiety

The indole ring readily undergoes electrophilic aromatic substitution (EAS), with the reaction outcome being highly dependent on the position of substitution. The preferred site for electrophilic attack is the C-3 position of the pyrrole (B145914) ring. bhu.ac.inic.ac.uk This preference is attributed to the formation of a thermodynamically stable intermediate (a 3H-indolium cation) where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in If the C-3 position is already substituted, electrophilic attack typically occurs at the C-2 position, and if both C-2 and C-3 are blocked, substitution may occur at the C-6 position on the benzene ring. bhu.ac.in

The N-1 aminomethyl group in 1H-Indole-1-methanamine is expected to influence this reactivity. Since the amino group is separated from the ring by a methylene (B1212753) (-CH2-) spacer, its electronic influence is primarily inductive. Under acidic conditions, which are common for many EAS reactions, the exocyclic primary amine will be protonated to form an ammonium (B1175870) species (-CH2NH3+). This transformation turns the substituent into an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack compared to an N-H or N-alkyl indole.

C-Alkylation Reactions (e.g., at C-2, C-3, C-6 positions)

The Friedel-Crafts alkylation of indoles is a primary method for introducing alkyl groups onto the indole core, predominantly at the C-3 position. nih.gov Various catalysts and alkylating agents can be employed to achieve this transformation. rsc.orgmdpi.com For N-substituted indoles, direct C-2 alkylation with alkyl halides can also be achieved, often requiring metal catalysis, such as with nickel. nih.gov In cases where both C-2 and C-3 positions are occupied, alkylation can be directed to the C-6 position of the benzene ring. acs.org

For this compound, C-3 alkylation is the anticipated major pathway, assuming the reaction conditions are compatible with the aminomethyl group. The protonated N-1 substituent would likely decrease the reaction rate.

Table 1: Examples of C-Alkylation Reactions on N-Substituted Indoles

| N-1 Substituent | Alkylating Agent | Position of Alkylation | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Phenylsulfonyl | Various Acyl Chlorides (followed by reduction) | C-2, C-3, C-5 | AlCl₃ | researchgate.netacs.org |

| Methyl | n-Alkyl Bromides | C-2 | (thf)₂NiBr₂/bpy | nih.gov |

| H | Maleimides | C-3 | BF₃-OEt₂ | rsc.org |

N-Alkylation Pathways

The term "N-alkylation" in the context of this compound can refer to two distinct processes due to the presence of two nitrogen atoms.

Indole Ring (N-1): The N-1 position is already substituted with a methanamine group. Further alkylation at this position would lead to the formation of a quaternary ammonium salt. This reaction is generally less common for indoles unless specific synthetic goals require it.

Exocyclic Amine (-CH2NH2): The primary amine of the methanamine substituent is nucleophilic and can readily undergo N-alkylation. libretexts.org This is a standard transformation for primary amines and can be achieved through various methods, such as reaction with alkyl halides or reductive amination with aldehydes or ketones. rsc.org Reaction with an alkyl halide can sometimes lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium salts. chemguide.co.uk Transition metal catalysts, including iridium and ruthenium complexes, are also effective for the N-alkylation of amines with alcohols. nih.gov

Given these possibilities, the exocyclic amine of this compound is the more likely site for further N-alkylation under typical conditions.

Arylation of the Indole Ring

The introduction of aryl groups onto the indole nucleus can be accomplished through metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed methods are the most prevalent for the direct C-H arylation of indoles. nih.gov For many N-substituted indoles, arylation can be selectively directed to the C-2 position. acs.orgnih.govsemanticscholar.org The choice of catalyst, ligand, and base is crucial for controlling the regioselectivity between C-2 and C-3 arylation. nih.gov

In the case of this compound, direct C-H arylation would be expected to occur at either the C-2 or C-3 position, depending on the specific catalytic system employed. The deactivating nature of the protonated aminomethyl group might necessitate more forcing reaction conditions compared to simple N-alkyl indoles.

Table 2: Catalytic Systems for Arylation of Substituted Indoles

| Catalyst System | Arylating Agent | Position of Arylation | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Aryl Halides | C-2 (on N-substituted indoles) | Selective C-2 arylation with good functional group tolerance. | acs.orgsemanticscholar.org |

| Pd₂(dba)₃ / Bulky Phosphine (B1218219) Ligand | Aryl Halides/Triflates | N-1 | Efficient N-arylation of N-H indoles. | organic-chemistry.org |

| CuI / Diamine Ligand | Aryl Halides | N-1 | General method for N-arylation under milder conditions than traditional Ullmann couplings. | acs.org |

Acylation Reactions

Friedel-Crafts acylation of indoles typically occurs with high regioselectivity at the C-3 position, which is the most nucleophilic site. rsc.org However, under certain conditions, particularly in the absence of a strong Lewis acid and in the presence of a base, N-acylation can be favored. nih.gov A variety of acylating agents, including acyl chlorides and thioesters, have been used. nih.gov The use of nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can also promote regioselective C-acylation. acs.org

For this compound, two competing pathways for acylation exist: electrophilic substitution at the C-3 position of the indole ring and nucleophilic attack by the exocyclic primary amine to form an amide. The outcome would depend heavily on the reaction conditions. Under Friedel-Crafts conditions (Lewis acid), C-3 acylation is the likely outcome on the ring. In contrast, under neutral or basic conditions with a reactive acylating agent, N-acylation of the more nucleophilic primary amine would likely predominate.

Nucleophilic Reactivity

Displacement Reactions Involving the Aminomethyl Group

While the indole ring itself is electron-rich and reacts with electrophiles, specific substituents can impart sites of electrophilicity suitable for nucleophilic attack. The aminomethyl group at the N-1 position of this compound could potentially be involved in displacement reactions, although this is not a commonly reported transformation for N-1 substituted indoles.

The reactivity of aminomethyl groups on heterocyclic rings is highly position-dependent. For instance, the C-3 substituted isomer, 3-(dimethylaminomethyl)indole (Gramine), is well-known to undergo facile nucleophilic substitution. The C-3 aminomethyl group acts as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles at this position.

The lability of the aminomethyl group at the N-1 position of this compound is expected to be significantly lower. The N-C bond is part of the stable aromatic system, and its cleavage is less favorable. A potential, though likely difficult, pathway for displacement could involve protonation of the exocyclic amine to create a better leaving group (-CH₂NH₃⁺), followed by attack of a strong nucleophile at the methylene carbon in an Sₙ2-type reaction. However, such reactions on N-aminomethylated heterocycles are not well-precedented and would likely require harsh conditions or specific activation.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) |

| This compound |

| 3-(dimethylaminomethyl)indole (Gramine) |

Nucleophilic Addition to Carbon-Heteroatom Multiple Bonds (e.g., C=N)

The indole nucleus, particularly the C3 position, is inherently nucleophilic and can participate in addition reactions with electrophilic carbon-heteroatom multiple bonds, such as the C=N bond of imines. This reactivity is a cornerstone of Friedel-Crafts-type reactions. acs.org In the context of indole-methanamine structures, while the primary amine at the N-1 position can also act as a nucleophile, the indole ring itself can engage in additions to imines, leading to the formation of new carbon-carbon bonds.

The general mechanism involves the attack of the electron-rich C3 position of the indole ring on the electrophilic imine carbon. This process is often catalyzed by a Lewis or Brønsted acid, which activates the imine towards nucleophilic attack. The reaction generates a new stereocenter and provides a direct route to complex chiral 3-substituted indoles bearing multiple functional groups. bohrium.comnih.gov While direct examples involving this compound are specific, the principle is well-established for the indole scaffold. The reaction of 3-vinyl indoles with various imines, for instance, proceeds with high yields and stereoselectivities, demonstrating the nucleophilic character of the indole system in such transformations. acs.orgbohrium.comnih.gov

Challenges in these reactions can include the synthesis and stability of the imine substrates, which has led to the development of methods using stable precursors that generate imines in situ. repec.org The nucleophilic addition can be mediated by various reagents, including organometallic compounds like dibutylmagnesium (B73119) and organolithium reagents, which can add to the C=N bond. acs.org

Table 1: Examples of Nucleophilic Addition of Indole Derivatives to Imines

| Indole Derivative | Imine Substrate | Catalyst/Conditions | Product Type | Yield (%) | Ref. |

| 3-Vinyl Indole | Aromatic/Aliphatic Imines | Chiral Phosphoric Acid | Chiral 3-substituted Indole | Up to 99 | nih.gov |

| Indole | N-Tosyl Imines | Lewis Acid | 3-Substituted Indole | Good | acs.org |

| Pyrrole-based Ligand | Imine within ligand | nBu2Mg | C-N bond formation via C=N addition | - | acs.org |

Oxidation Reactions of Indole-Methanamine Structures

The oxidation of indole-methanamine structures can occur at two primary sites: the indole ring and the nitrogen atom of the aminomethyl group. The specific outcome depends on the oxidant and reaction conditions.

The nitrogen of the aminomethyl group, being a primary amine, can be oxidized. The oxidation of amines can lead to a variety of products. For instance, tertiary amines are readily oxidized by reagents like hydrogen peroxide or peracids to form amine oxides. libretexts.org While this compound is a primary amine, its oxidation chemistry is related. The oxidation of methylamine, for example, involves hydrogen abstraction to form radicals like CH₂NH₂ and CH₃NH, which then react with oxygen. dtu.dkdtu.dk

The indole nucleus is also susceptible to oxidation. Atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals leads to the formation of peroxy radicals. copernicus.org These intermediates can then react further, for example with nitric oxide (NO) and hydroperoxyl radicals (HO₂•), to yield organonitrates, alkoxy radicals, and hydroperoxide products. copernicus.org A notable product from the •OH-initiated oxidation of indole is N-(2-formylphenyl)formamide. copernicus.org This highlights that oxidation can lead to ring-opening of the heterocyclic system. Selective N-oxidation of heteroaromatic rings in the presence of more easily oxidized aliphatic amines has been achieved using specific catalysts and an in situ protonation strategy, suggesting that selective oxidation of the indole nitrogen over the side-chain amine might be possible under controlled conditions. nih.gov

Table 2: Potential Oxidation Products of Indole-Methanamine Structures

| Reaction Site | Oxidant | Potential Product(s) | Mechanistic Insight | Ref. |

| Amine Nitrogen | Peroxides (e.g., H₂O₂) | Imines, Oximes, Nitroxide Radicals | Stepwise oxidation of the nitrogen center | libretexts.org |

| Indole Ring | •OH, •Cl radicals (Atmospheric) | Peroxy radicals, Organonitrates, Ring-opened products (e.g., N-(2-formylphenyl)formamide) | Radical addition followed by reaction with O₂ | copernicus.org |

| Indole Nitrogen | Specific Catalysts | Indole N-oxides | Selective oxidation in the presence of other amines | nih.gov |

Reduction Reactions of Indole-Methanamine Structures

This compound itself is a fully reduced structure in its amine side chain. Therefore, reduction reactions are more relevant to derivatives of this scaffold that contain reducible functional groups, such as imines, amides, or a dearomatized indole ring.

A common transformation in the synthesis of related structures is the reduction of an imine to a secondary amine. For example, aldimines formed from 3-indolecarboxaldehyde can be readily reduced using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to produce 3-indolylmethanamine derivatives. redalyc.org Similarly, the reduction of N-substituted carbonylimidazoles with a NaBH₄/I₂ system provides a route to monomethylamines, proceeding through a formamide (B127407) intermediate. nih.gov This indicates that if an amide functionality were present on the N-1 position of the indole, it could be reduced to the corresponding amine.

While the indole ring is aromatic and generally resistant to reduction, under specific and often harsh conditions such as catalytic hydrogenation at high pressure or Birch reduction, the heterocyclic ring can be reduced to yield indoline (B122111) or other partially saturated derivatives.

Table 3: Reduction of Functional Groups in Indole-Methanamine Precursors

| Substrate Type | Reductant | Product Type | Ref. |

| Indole-derived Aldimine | NaBH₄ | Secondary Amine | redalyc.org |

| N-substituted Carbonylimidazole | NaBH₄/I₂ | Monomethylamine | nih.gov |

| N-Acylcarbamates | DIBAL | N-Acylhemiaminals | researchgate.net |

Cycloaddition Reactions (e.g., Intramolecular [3+2] Cycloaddition)

The indole nucleus, with its C2-C3 double bond, can participate in various cycloaddition reactions, acting as a 2π component. These reactions are powerful tools for constructing complex, fused-ring systems.

Dearomative [3+2] cycloadditions are particularly noteworthy. In these reactions, the indole C2-C3 bond reacts with a three-atom component (a 1,3-dipole), leading to the formation of a five-membered ring fused to the indole core and the loss of aromaticity in the pyrrole ring. nih.govrsc.org For example, photocatalyzed [3+2] cycloadditions between indoles and vinyldiazo reagents have been developed, yielding densely functionalized indoline compounds. nih.gov The mechanism can be initiated by the formation of an indole radical cation, which is then attacked by the nucleophilic diazo compound. nih.gov Similarly, enantioselective [3+2] cycloadditions between 3-nitroindoles and azomethine ylides furnish complex pyrroloindoline structures. rsc.org

For an intramolecular [3+2] cycloaddition to occur with a this compound derivative, the methanamine side chain would need to be modified to contain or generate a 1,3-dipole, which could then react with the indole's C2-C3 double bond. Such a strategy would provide a direct route to polycyclic indolizidine-type alkaloids.

Indoles can also participate in [4+2] cycloadditions (Diels-Alder reactions), although this is less common than for more electron-deficient dienes. researchgate.netdntb.gov.ua More prevalent are dearomative (4+3) cycloadditions of 3-alkenylindoles with oxyallyl cations to furnish seven-membered cyclohepta[b]indoles. nih.gov

Table 4: Cycloaddition Reactions Involving the Indole Scaffold

| Reaction Type | Reactants | Product | Key Feature | Ref. |

| [3+2] Cycloaddition | Indole + Vinyldiazo Reagent | Fused Indoline | Photocatalyzed, Dearomative | nih.gov |

| [3+2] Cycloaddition | 3-Nitroindole + Azomethine Ylide | Pyrroloindoline | Catalytic, Enantioselective, Dearomative | rsc.org |

| (4+3) Cycloaddition | 3-Alkenylindole + Oxyallyl Cation | Cyclohepta[b]indole | Dearomative, Metal-free | nih.gov |

Reactions with Michael Acceptors

This compound possesses two nucleophilic sites that can react with Michael acceptors (α,β-unsaturated carbonyls, nitriles, etc.): the primary amine and the C3 position of the indole ring. The reaction pathway depends on the specific substrates and conditions.

The primary amine can undergo aza-Michael addition (conjugate addition) to an activated alkene. youtube.com This reaction forms a new carbon-nitrogen bond and is a common method for synthesizing β-amino compounds. princeton.edu

Alternatively, the electron-rich indole ring can act as a carbon nucleophile in a Friedel-Crafts-type Michael addition. The C3 position attacks the β-carbon of the Michael acceptor, a reaction often catalyzed by a Lewis or Brønsted acid. This leads to C3-alkylation of the indole ring. Indole imine methides, which are related structures, have been shown to undergo remote 1,10-conjugate additions, showcasing the versatility of indole derivatives in reacting with extended conjugated systems. nih.gov The competition between N-alkylation and C3-alkylation is a key consideration in designing syntheses with this type of substrate.

Table 5: Michael Addition Reactivity of Indole-Methanamine Structures

| Nucleophilic Site | Michael Acceptor | Reaction Type | Product Feature | Ref. |

| Amine Nitrogen | α,β-Unsaturated Ketone | Aza-Michael Addition | β-Amino Ketone | youtube.com |

| Indole C3-Position | α,β-Unsaturated Ester | Friedel-Crafts Michael Addition | 3-Alkyl Indole | nih.gov |

| Indole Imine Methide | Thiophene-based Acceptor | 1,10-Conjugate Addition | Dearomatized Thiophene | nih.gov |

Radical Chemistry and Tandem Radical Chemistry

Radical reactions provide unique pathways for the functionalization and cyclization of indole-methanamine structures. Radicals can be generated at various positions, including the nitrogen atom or the carbon of the aminomethyl group, leading to subsequent bond-forming events.

Tandem radical cyclizations are particularly powerful. For instance, a copper-catalyzed tandem amino radical cyclization has been developed to synthesize indolo[2,1-a]isoquinoline skeletons. rsc.org In this type of process, an amino radical could be generated from a suitably functionalized precursor, which then undergoes an intramolecular cyclization onto the indole ring or an appended aromatic group.

Table 6: Radical Reactions in the Synthesis of Indole Derivatives

| Reaction Type | Precursor | Key Intermediate(s) | Product Type | Ref. |

| Tandem Amino Radical Cyclization | N-substituted Indole Derivative | Amino Radical | Indolo[2,1-a]isoquinolines | rsc.org |

| Radical Cyclization / Coupling | 2-Iodoaryl Allenyl Amine | Indolyl Methyl Radical, Azaallyl Radical | Tryptamine (B22526) Derivatives | nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, one can map the carbon-hydrogen framework of a molecule.

In ¹H NMR spectroscopy of 1H-Indole-1-methanamine, distinct signals are expected for the protons of the indole (B1671886) ring and the N-methanamine substituent. The substitution on the nitrogen atom removes the characteristic N-H proton signal of unsubstituted indole, which typically appears as a very broad singlet downfield (>10 ppm).

The protons on the pyrrole (B145914) ring (H-2 and H-3) are particularly diagnostic. In N-substituted indoles, the H-2 proton is typically found between δ 7.0 and 7.5 ppm, and the H-3 proton appears further upfield, between δ 6.5 and 7.0 ppm. journals.co.za The protons of the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) are expected to resonate in the aromatic region, typically between δ 7.0 and 7.8 ppm, with coupling patterns (doublets, triplets) characteristic of a substituted benzene ring.

The protons of the methanamine group are also key identifiers. The two methylene (B1212753) protons (-CH₂-) attached to the indole nitrogen would likely appear as a singlet, anticipated in the δ 5.3-5.8 ppm range, similar to the N-CH₂ protons in N-benzylindoles. tandfonline.com The two amine protons (-NH₂) would typically be observed as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found between δ 1.5 and 3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-2 | 7.15 - 7.30 | Doublet (d) |

| H-3 | 6.50 - 6.65 | Doublet (d) |

| H-4 / H-7 | 7.60 - 7.80 | Doublet (d) |

| H-5 / H-6 | 7.05 - 7.25 | Triplet (t) or Multiplet (m) |

| N-CH₂ | ~5.5 | Singlet (s) |

| -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct signals are expected. The chemical shifts of the indole ring carbons are influenced by the N-substitution. Based on data for 1-methylindole, the C-2 carbon is expected to be significantly downfield, while C-3 is upfield. journals.co.za The quaternary carbons (C-3a and C-7a) typically appear between δ 125 and 140 ppm. The carbons of the benzene ring (C-4, C-5, C-6, C-7) resonate in the δ 110-130 ppm range. The most upfield signal would belong to the methylene carbon (-CH₂) of the methanamine substituent, likely appearing in the δ 45-55 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 128 - 130 |

| C-3 | 101 - 103 |

| C-3a | 128 - 130 |

| C-4 | 121 - 123 |

| C-5 | 120 - 122 |

| C-6 | 119 - 121 |

| C-7 | 109 - 111 |

| C-7a | 136 - 138 |

| N-CH₂ | 45 - 55 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-2 and H-3, as well as between the adjacent protons on the benzene ring (e.g., H-4 with H-5, H-5 with H-6, etc.), confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These inverse-detected experiments correlate protons with the carbons to which they are directly attached. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the H-2 signal would correlate with the C-2 signal).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying connectivity between different parts of the molecule. For instance, an HMBC spectrum would show a correlation from the N-CH₂ protons to the C-2 and C-7a carbons of the indole ring, confirming the attachment of the methanamine group to the indole nitrogen.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of the primary amine and the indole ring system. The typical N-H stretching vibration of unsubstituted indole (around 3400 cm⁻¹) would be absent. researchgate.net Instead, the primary amine (-NH₂) group would give rise to two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. mdpi.com Other key absorptions would include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the -CH₂- group just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1620 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (primary amine) | 1590 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₀N₂), the calculated molecular weight is approximately 146.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 146.

The fragmentation pattern would be highly informative. A primary and significant fragmentation pathway would likely be the cleavage of the C-N bond between the methylene group and the indole nitrogen, or the loss of the entire aminomethyl group. Key expected fragments would include:

m/z = 116: Resulting from the loss of the CH₂NH₂ radical, leaving the indole cation.

m/z = 117: The indole ring itself, which is a very stable fragment.

m/z = 30: Corresponding to the [CH₂NH₂]⁺ fragment, a characteristic ion for primary amines with a methylene spacer.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₉H₁₀N₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. The indole ring system of this compound is a strong chromophore, giving rise to a characteristic absorption spectrum.

Typically, indole and its simple derivatives exhibit two main absorption bands originating from ¹Lₐ and ¹Lₑ transitions of the π-electron system. nih.govnih.gov The ¹Lₑ band appears as a sharp, structured peak around 270-290 nm, while the more intense ¹Lₐ band is found at a shorter wavelength, typically around 220 nm. researchgate.netcore.ac.uk The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands can be influenced by substitution on the indole ring and the solvent used. nih.govcore.ac.uk The N-substitution with a methanamine group is expected to have a minor effect on the absorption maxima compared to substitution directly on the benzene or pyrrole ring. acs.org

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Approximate λₘₐₓ (nm) |

|---|---|

| ¹Lₐ Band | ~220 nm |

| ¹Lₑ Band | ~270-280 nm |

| ¹Lₑ Band (Vibronic Shoulder) | ~285-290 nm |

This table presents expected absorption maxima based on published data for indole and N-substituted indole derivatives. nih.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure. The analysis would precisely map the positions of all carbon, nitrogen, and hydrogen atoms, confirming the connectivity of the methanamine group to the indole nitrogen (N1 position). This method is crucial for resolving any structural ambiguities and providing a foundational understanding of the molecule's solid-state properties. mdpi.comnih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most common method employed for the analysis of indole derivatives. oup.com

A reversed-phase HPLC (RP-HPLC) method would be highly effective for this compound. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The retention of this compound would be governed by its moderate polarity. The purity of a sample can be determined by integrating the peak area of the main compound and comparing it to the areas of any impurity peaks, often using a UV detector set to one of the indole absorption maxima (e.g., 275 nm). acs.org For preparative applications, the conditions can be scaled up to isolate larger quantities of the pure compound. mdpi.com

Table 4: Illustrative RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

This table provides a typical starting point for developing an analytical HPLC method for an indole derivative. nih.govoup.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of components in a mixture. For indole derivatives, particularly those with amine functionalities, reverse-phase HPLC (RP-HPLC) is a commonly employed method.

In a typical RP-HPLC setup for analyzing compounds structurally similar to this compound, a nonpolar stationary phase, such as a C18 column, is used. The mobile phase is generally a mixture of a polar organic solvent, like acetonitrile or methanol, and an aqueous buffer. sielc.comsielc.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

For amine-containing compounds like this compound, the pH of the mobile phase is a critical parameter. Adjusting the pH can suppress the ionization of the amine group, reducing peak tailing and improving chromatographic resolution. biotage.com For instance, maintaining an alkaline pH ensures the amine is in its free-base form, increasing its hydrophobicity and retention on a C18 column. biotage.com

While specific HPLC methods for this compound are not extensively detailed in the literature, methods for related indole structures provide a strong basis for method development. sielc.comresearchgate.net For example, a method for 1H-Indole-3-methanamine, N,N-dimethyl- utilizes a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is typically achieved using a UV detector, as the indole ring possesses a strong chromophore. 182.160.97

Table 1: Illustrative RP-HPLC Parameters for Indole-methanamine Derivatives

| Parameter | Typical Value | Purpose |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity. |

| pH Modifier | Phosphoric acid, Formic acid, or Triethylamine (B128534) (TEA) | Controls the ionization state of the amine to improve peak shape. sielc.combiotage.com |

| Detection | UV Spectrophotometry (e.g., at 254 nm) | Detects the indole chromophore. 182.160.97 |

| Flow Rate | 0.5 - 2.0 mL/min | Influences resolution and analysis time. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects viscosity and retention times. |

Column Chromatography

Column chromatography is an indispensable technique for the purification of synthetic products on a preparative scale. For this compound and related N-substituted indole derivatives, silica gel is the most commonly used stationary phase due to its polarity and ability to separate compounds based on differences in their adsorption affinities. mdpi.commdpi.comnih.gov

The choice of eluent (mobile phase) is crucial for achieving effective separation. A solvent system is selected to provide differential migration rates for the target compound and any impurities. Typically, a gradient of solvents with increasing polarity is used, starting with a nonpolar solvent like hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate, dichloromethane (B109758), or methanol. mdpi.comnih.govdoi.org

For basic compounds like this compound, the acidic nature of standard silica gel can lead to issues such as irreversible adsorption, yield loss, and peak tailing. biotage.com To mitigate these effects, the mobile phase can be modified by adding a small amount of a basic competitor, such as triethylamine or ammonia. biotage.com This addition neutralizes the acidic silanol (B1196071) groups on the silica surface, leading to improved elution and better recovery of the amine compound. biotage.com Alternatively, a stationary phase like basic alumina (B75360) or amine-functionalized silica can be used. biotage.com

Research on the synthesis of various indole-3-yl methanamines frequently reports purification by silica gel column chromatography using solvent systems like hexane/dichloromethane or dichloromethane/methanol mixtures. nih.govdoi.org

Table 2: Common Column Chromatography Systems for Purifying Indole Derivatives

| Component | Description | Examples |

|---|---|---|

| Stationary Phase | A polar adsorbent packed into a glass column. | Silica gel (most common), Alumina. biotage.comdoi.org |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase. | Hexane/Ethyl Acetate, Dichloromethane/Methanol, Hexane/Dichloromethane. mdpi.comnih.govdoi.org |

| Modifier | Additive to the eluent to improve separation of basic compounds. | Triethylamine (TEA), Ammonia solution. biotage.com |

| Application | Purification of reaction mixtures to isolate the desired product. | Isolation of N-substituted indole derivatives after synthesis. organic-chemistry.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used extensively in organic synthesis. tifr.res.in It is primarily used for qualitative purposes, such as monitoring the progress of a reaction, identifying compounds in a mixture by comparison with standards, and determining the appropriate solvent system for column chromatography. tifr.res.in

For this compound, TLC would be performed on a plate coated with a thin layer of a stationary phase, typically silica gel. tifr.res.in A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase. silicycle.com As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. tifr.res.in

The separation results in spots at different heights on the plate. The position of a spot is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. silicycle.com

Because indole derivatives absorb ultraviolet (UV) light due to their aromatic structure, the spots can be visualized by placing the plate under a UV lamp (typically at 254 nm), where they appear as dark spots against a fluorescent background. 182.160.97 If a compound is not UV-active, various chemical staining reagents can be used for visualization. 182.160.97researchgate.net

Table 3: Application of TLC in the Analysis of this compound

| Feature | Description | Details |

|---|---|---|

| Stationary Phase | Silica gel G F254 (containing a fluorescent indicator) coated on glass or aluminum plates. | The polar stationary phase interacts with polar functional groups. tifr.res.in |

| Mobile Phase | A single solvent or a mixture, often the same system planned for column chromatography. | e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol. mdpi.com |

| Primary Use | - Reaction monitoring- Purity assessment- Optimization of column chromatography conditions. tifr.res.in | Provides a quick check on the composition of a sample. |

| Visualization | UV light (254 nm) | The indole ring quenches fluorescence, appearing as a dark spot. 182.160.97 |

| Quantification | Retention Factor (Rf) | Rf = (Distance traveled by spot) / (Distance traveled by solvent front). |

Theoretical and Computational Studies on 1h Indole 1 Methanamine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties through the principles of quantum mechanics. These methods are particularly valuable for studying complex organic molecules, including indole (B1671886) derivatives.

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional is critical for obtaining reliable results.

For indole systems, several functionals are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has been widely used for a variety of applications and often provides a good general description of molecular properties. researchgate.net However, for systems where non-covalent interactions and dispersion forces are significant, other functionals may offer superior performance. nih.gov

The Minnesota functionals, particularly M06-2X , have shown excellent performance for main-group thermochemistry, kinetics, and non-covalent interactions. umn.edu M06-2X is a high-nonlocality hybrid meta-GGA functional with a large amount of Hartree-Fock exchange, making it well-suited for studying the subtle interactions that can govern the structure and reactivity of molecules like 1H-Indole-1-methanamine. nih.govumn.edu Comparative studies have shown that M06-class functionals often outperform B3LYP for systems where dispersion interactions play a key role. nih.govpsu.edu

| Functional | Type | Key Strengths | Typical Applications |

|---|---|---|---|

| B3LYP | Hybrid-GGA | General-purpose, good for geometries and frequencies. | Initial geometry optimizations, vibrational analysis. researchgate.net |

| M06-2X | Hybrid meta-GGA | Excellent for non-covalent interactions, thermochemistry, and kinetics. umn.edu | Conformational analysis, energetic analysis, studies of intermolecular interactions. nih.gov |

Geometry optimization is a computational procedure used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, which has a rotatable bond between the indole ring and the methanamine group, this process is essential for identifying stable structures, known as conformers. nih.gov

Conformational analysis involves systematically exploring the different spatial arrangements of the atoms to locate all relevant low-energy conformers. By calculating the energy of each optimized conformer, a relative stability ranking can be established. researchgate.net This analysis reveals the preferred three-dimensional shape(s) of the molecule, which is crucial for understanding its interactions with other molecules, such as biological receptors. DFT methods, like B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), are typically used for these calculations. nih.gov

| Conformer | Dihedral Angle (C2-N1-C10-N11) | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| Conformer A | ~60° (gauche) | 0.00 | Most Stable |

| Conformer B | ~180° (anti) | 1.52 | Less Stable |

| Conformer C | ~0° (syn) | 3.89 | Least Stable (Steric Hindrance) |

Energetic analysis provides quantitative information about the thermodynamics of a molecule and its potential reactions. Key thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are calculated to determine the stability and spontaneity of processes. purdue.eduunizin.org

Enthalpy (ΔH) represents the total heat content of the system. A negative ΔH indicates an exothermic process that releases heat. researchgate.net

Gibbs Free Energy (ΔG) combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate indicator of spontaneity at constant temperature and pressure. libretexts.org A negative ΔG signifies a spontaneous or exergonic process, while a positive ΔG indicates a non-spontaneous or endergonic process. purdue.eduscielo.br

These calculations can be used to compare the relative stabilities of different conformers of this compound. The conformer with the lowest Gibbs free energy is the most thermodynamically stable. scielo.br Furthermore, by calculating the energies of reactants and products, one can predict whether a potential reaction involving this compound would be thermodynamically favorable. researchgate.net

| Thermodynamic Quantity | Value (kcal/mol) | Interpretation |

|---|---|---|

| ΔH° (Standard Enthalpy Change) | -15.5 | The reaction is exothermic (releases heat). researchgate.net |

| TΔS° (Temperature-Entropy Term) | -2.1 | The reaction leads to a decrease in disorder. |

| ΔG° (Standard Gibbs Free Energy Change) | -13.4 | The reaction is exergonic and spontaneous under standard conditions. libretexts.org |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO : This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or base. youtube.comyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system.

LUMO : This is the lowest energy orbital devoid of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.comyoutube.com

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info

Analyzing the FMOs of this compound can predict its reactive behavior, such as where it is most likely to be attacked by electrophiles or nucleophiles.

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -5.85 | Indole π-system |

| LUMO | -0.25 | Indole π*-system and methanamine group |

| HOMO-LUMO Gap (ΔE) | 5.60 | Indicates high kinetic stability. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting and interpreting chemical reactivity. researchgate.net An MEP map illustrates the charge distribution on the van der Waals surface of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. nih.gov

Negative Regions (Red/Yellow) : These areas are electron-rich and represent favorable sites for electrophilic attack. In this compound, such regions would be expected around the nitrogen atom of the indole ring and the lone pair of the amine nitrogen. thaiscience.info

Positive Regions (Blue) : These areas are electron-deficient and are susceptible to nucleophilic attack. For this compound, positive potential is expected around the hydrogen atoms of the amine group (N-H). nih.gov

Neutral Regions (Green) : These areas have near-zero potential.

The MEP map provides a comprehensive picture of the molecule's electrostatic landscape, complementing FMO analysis in predicting reactive sites. researchgate.netresearchgate.net

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial for determining the structure of molecular complexes, including those in biological systems. nih.gov NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions in real space. nih.gov

This analysis identifies regions of space where non-covalent interactions occur, distinguishing between stabilizing (e.g., hydrogen bonds) and destabilizing (e.g., steric repulsion) contacts. nih.govmdpi.com For this compound, NCI analysis can reveal intramolecular hydrogen bonding that stabilizes certain conformers or predict how the molecule will interact with a solvent or a protein binding site. nih.govresearchgate.net The use of DFT functionals designed to accurately describe these interactions, such as M06-2X, is particularly important for reliable NCI studies. umn.edu

Reaction Mechanism Investigations and Kinetics Modeling

Computational Kinetics Modeling of Indole ReactionsNo specific data is available in the scientific literature for this compound.

The lack of specific research on this particular compound highlights a gap in the current body of chemical literature and suggests an opportunity for future computational studies to explore the unique electronic and reactive properties of this compound.

Molecular Docking Simulations for Ligand-Receptor Interactions (without reference to specific biological effects)

Theoretical and computational studies, particularly molecular docking simulations, provide valuable insights into the potential interactions between this compound and various macromolecular receptors at an atomic level. These in silico methods are instrumental in predicting the binding affinity, orientation, and conformation of a ligand within the active site of a receptor, thereby elucidating the fundamental principles of molecular recognition.

Molecular docking simulations for this compound systems typically involve the generation of a three-dimensional model of the ligand, which is then computationally placed into the binding pocket of a target receptor. The process employs scoring functions to estimate the binding energy and identify the most stable ligand-receptor complex. The indole scaffold, being a prominent pharmacophore, often dictates the primary binding interactions. mdpi.com

The binding mode of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. nih.gov In the case of this compound, the methanamine group at the N1 position is a key determinant of its interaction profile. The indole nucleus itself, with its electron-rich planar structure, can engage in various non-covalent interactions. mdpi.com

Key molecular interactions observed in docking studies of indole-based ligands include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within the receptor's binding site. nih.govmdpi.com The primary amine of the methanamine substituent can also participate as a hydrogen bond donor.

π-π Stacking: The aromatic indole ring can form π-π stacking interactions with aromatic amino acid residues of the receptor, such as phenylalanine, tyrosine, and tryptophan. mdpi.com

Hydrophobic Interactions: The benzene (B151609) portion of the indole ring and the methylene (B1212753) linker can establish hydrophobic contacts with nonpolar residues in the binding pocket. nih.gov

Cation-π Interactions: The protonated amine group can engage in cation-π interactions with aromatic residues.

The outcomes of molecular docking simulations are typically presented in data tables that quantify the strength and nature of the ligand-receptor interactions. These tables provide a detailed summary of the predicted binding affinity and the specific amino acid residues involved in the interaction.

Illustrative Molecular Docking Data

The following tables represent the type of data generated from molecular docking simulations of this compound with hypothetical receptor active sites.

Table 1: Predicted Binding Affinities and Docking Scores for this compound with Representative Receptors

| Receptor Model | Binding Affinity (kcal/mol) | Docking Score |

| Receptor A | -8.5 | -9.2 |

| Receptor B | -7.9 | -8.5 |

| Receptor C | -7.2 | -7.8 |

Table 2: Analysis of Intermolecular Interactions for this compound with a Hypothetical Receptor Active Site (Receptor A)

| Interacting Residue | Type of Interaction | Distance (Å) |

| ASP 110 | Hydrogen Bond (with N-H of indole) | 2.9 |

| TYR 220 | π-π Stacking | 3.5 |

| PHE 250 | Hydrophobic Interaction | 4.1 |

| TRP 330 | Cation-π Interaction (with amine) | 4.5 |

| LEU 85 | Hydrophobic Interaction | 3.8 |

| SER 112 | Hydrogen Bond (with amine) | 3.1 |

These computational models and the data they generate are foundational for understanding the structural basis of ligand-receptor recognition for indole-containing systems. nih.gov They provide a theoretical framework for how this compound might orient itself and interact within a protein binding cavity, independent of any specific physiological outcome.

Applications of 1h Indole 1 Methanamine As a Synthetic Precursor in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Organic Molecules

The indole (B1671886) nucleus is a fundamental building block in the synthesis of a vast array of complex organic molecules and natural products. encyclopedia.pubnih.gov Synthetic chemists utilize the indole scaffold's inherent reactivity to construct intricate molecular architectures. While various substituted indoles are employed for this purpose, the specific utility of 1H-Indole-1-methanamine as a versatile building block is not extensively detailed in the scientific literature. The focus has predominantly been on C3-substituted indoles, such as tryptamine (B22526) and gramine, as starting points for complex syntheses.

Precursor in the Synthesis of Substituted Tryptamines and Related Structures

Substituted tryptamines are a significant class of compounds, with many exhibiting important biological activities. wikipedia.orgcaymanchem.com Their synthesis is a major focus in medicinal chemistry. Typically, tryptamine syntheses involve the introduction of an ethylamine (B1201723) side chain at the C3 position of the indole ring. While there are numerous methods to achieve this starting from indole or other C3-unsubstituted precursors, the conversion of this compound to tryptamine derivatives is not a commonly reported synthetic route. Research into tryptamine analogs often focuses on modifications of the indole ring, the ethylamine sidechain, or the terminal amino group, starting from tryptamine itself or precursors that can be easily converted to it. researchgate.netnih.gov

Role in the Construction of Indole Alkaloids and Analogues